Ratjadon
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(1E,3Z,5R,7E,9E,11R)-11-hydroxy-11-[(2S,4R,5S,6S)-4-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3,5,7-trimethylundeca-1,3,7,9-tetraenyl]-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O5/c1-6-9-26-22(5)25(30)18-27(33-26)24(29)12-7-10-19(2)16-21(4)17-20(3)14-15-23-11-8-13-28(31)32-23/h6-10,12-15,17,21-27,29-30H,11,16,18H2,1-5H3/b9-6+,12-7+,15-14+,19-10+,20-17-/t21-,22+,23-,24-,25-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYGMWMWJUFODP-AYFTZVAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C(C(CC(O1)C(C=CC=C(C)CC(C)C=C(C)C=CC2CC=CC(=O)O2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@H]1[C@H]([C@@H](C[C@H](O1)[C@@H](/C=C/C=C(\C)/C[C@@H](C)/C=C(/C)\C=C\[C@H]2CC=CC(=O)O2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043876 | |
| Record name | Ratjadon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163564-92-9 | |
| Record name | Ratjadon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163564929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ratjadon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Discovery and Origin of Ratjadon
Ratjadon was discovered as a new antifungal compound produced by the myxobacterium Sorangium cellulosum. smolecule.comcapes.gov.brresearchgate.netmendeley.com Myxobacteria, a group of Gram-negative bacteria, are recognized as prolific producers of structurally diverse secondary metabolites with various biological activities. nih.govjmb.or.krkoreascience.kr Sorangium cellulosum is a particularly relevant species within this group, with nearly 50% of newly discovered myxobacterial natural products being isolated from its strains. jmb.or.kr
The initial detection of this compound occurred in the culture broth of Sorangium cellulosum strain So ce360. smolecule.comcapes.gov.brresearchgate.netmendeley.comresearchgate.net This discovery highlighted the potential of myxobacteria as a source for novel bioactive compounds. nih.gov
Isolation from Sorangium Cellulosum Strains
The isolation of ratjadon involves separating the compound from the complex mixture of the microbial culture. The process typically begins with the detection of the compound's biological activity in the culture broth. researchgate.netmendeley.comresearchgate.netresearchgate.net
For this compound, an antifungal activity was specifically detected in the culture broth of Sorangium cellulosum strain So ce360. smolecule.comcapes.gov.brresearchgate.netmendeley.comresearchgate.net To facilitate its recovery, an adsorber resin, specifically XAD-16, was added to the fermentation medium from the beginning of the process. smolecule.comcapes.gov.brresearchgate.netmendeley.comresearchgate.netresearchgate.net The metabolite quantitatively bound to this resin. smolecule.comcapes.gov.brresearchgate.netmendeley.comresearchgate.netresearchgate.net
This method allows for the concentration of the produced metabolite from the large volume of the fermentation broth onto the solid support of the resin.
Fermentation and Extraction Methodologies
Polyketide Nature of this compound Biosynthesis
This compound is classified as a polyketide, a class of natural products synthesized through the repeated condensation of small carboxylic acid extender units, typically malonyl-CoA. smolecule.commdpi.com The polyketide backbone is assembled by polyketide synthases, which function as enzymatic assembly lines. mdpi.comresearchgate.net The structural complexity of this compound suggests a sophisticated polyketide biosynthetic pathway involving multiple modules and catalytic domains.
Identification and Characterization of Biosynthetic Gene Clusters
The genes responsible for the biosynthesis of polyketides are typically organized into biosynthetic gene clusters (BGCs) in the producer organism's genome. rsc.orgresearchgate.netnih.gov Identifying and characterizing these gene clusters is a key step in understanding the biosynthetic pathway.
Polyketide synthases involved in the synthesis of complex natural products like this compound are often modular. researchgate.netnih.gov Each module within a modular PKS is typically responsible for one cycle of chain elongation and often contains several catalytic domains, such as ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), along with optional modifying enzymes like ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER). nih.govnih.gov These modules work in a sequential manner to assemble the growing polyketide chain. While specific details on the this compound PKS modules were not extensively detailed in the search results, the polyketide nature strongly implies the involvement of such a modular system.
In silico genomic investigations play a crucial role in identifying putative BGCs by searching for genes encoding known biosynthetic enzymes like PKSs within sequenced microbial genomes. researchgate.netnih.govnih.gov Bioinformatic tools can predict the presence and organization of these clusters. researchgate.netnih.gov While the search results mention in silico analysis in the context of other myxobacterial polyketides and gene clusters researchgate.netnih.govnih.govfrontiersin.org, specific published details regarding the in silico identification and characterization of the this compound biosynthetic gene cluster were not prominently found. However, this approach is a standard method in natural product biosynthesis research and would likely be applied to Sorangium cellulosum to locate the this compound BGC.
Modular Polyketide Synthase (PKS) Assembly Lines
Precursor Incorporation and Metabolic Labeling Studies
Experimental techniques, such as precursor incorporation and metabolic labeling studies, are essential for confirming the building blocks used in biosynthesis and understanding how they are assembled. nih.govliverpool.ac.ukthermofisher.comnih.govresearchgate.net
Metabolic labeling involves feeding the producing organism with precursors enriched with stable isotopes, such as ¹³C or ¹⁵N. nih.govliverpool.ac.ukthermofisher.comnih.govresearchgate.netsilantes.com By analyzing the distribution of these isotopes in the final product using techniques like mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR), researchers can determine which precursors are incorporated and where they are integrated into the molecule. nih.govthermofisher.comresearchgate.netsilantes.com Studies on other myxobacterial polyketides, such as sorangipyranone, have successfully utilized stable isotope-labeled precursors like [2-¹³C]-malonic acid and [¹³C₂]-sodium acetate to elucidate building block incorporation. nih.gov While direct results for this compound were not extensively detailed, similar approaches would be employed.
Analysis of the isotopic labeling patterns in this compound following feeding experiments with labeled precursors would provide detailed information about the specific building blocks (e.g., acetate, propionate, butyrate (B1204436) units derived from malonyl-CoA, methylmalonyl-CoA, ethylmalonyl-CoA, etc.) incorporated by the PKS machinery. This analysis helps to map the assembly process and confirm the proposed biosynthetic pathway derived from gene cluster analysis. nih.gov Studies on other polyketides demonstrate how mass spectrometry can reveal mass shifts corresponding to the incorporation of labeled building blocks. nih.gov
Here is a hypothetical representation of how precursor incorporation data might be presented, based on the principles of polyketide biosynthesis and stable isotope labeling studies in similar compounds:
Table 1: Hypothetical Precursor Incorporation into this compound
| Labeled Precursor | Isotope | Expected Incorporation Sites (Hypothetical) | Detection Method | Observed Mass Shift (Example) |
| Sodium Acetate | ¹³C₂ | Acetate-derived units | MS, NMR | +1, +2, +3... Da |
| Malonic Acid | ¹³C₃ | Malonate-derived extender units | MS, NMR | +1, +2, +3... Da |
| Propionic Acid | ¹³C₃ | Propionate-derived extender units | MS, NMR | +1, +2, +3... Da |
| Methionine (as methyl source) | ¹³C | Methyl branches | MS, NMR | +1 Da |
Note: This table is illustrative and based on common polyketide precursors; specific experimental results for this compound would be required for actual data.
Detailed research findings from such studies would involve analyzing mass spectra to identify fragments containing the isotopic labels and determining their position within the this compound structure through techniques like NMR spectroscopy. nih.govresearchgate.net This allows for the precise mapping of how the simple building blocks are integrated by the modular PKS assembly line to form the complex carbon skeleton of this compound.
Stable Isotope-Labeled Precursors
Proposed Biosynthetic Mechanisms
The biosynthesis of this compound is believed to proceed via a polyketide pathway, utilizing malonyl-CoA-derived building blocks. nih.gov The complex structure of this compound suggests the involvement of a modular polyketide synthase assembly line. nih.gov
Tetrahydropyran (B127337) Ring Formation
The tetrahydropyran ring in the structure of this compound is proposed to form through an intramolecular opening of a C16–C17 epoxide. smolecule.com This type of cyclization is a common strategy in the biosynthesis of polyketides containing cyclic ether motifs. The epoxide intermediate would likely be generated through an oxidation step during the polyketide chain elongation or modification process. The subsequent intramolecular attack by a hydroxyl group would lead to the formation of the six-membered tetrahydropyran ring.
Formation of Dihydropyrone Scaffold
This compound contains a dihydropyrone scaffold. researchgate.netresearchgate.net The formation of dihydropyrone rings in natural products, particularly those from myxobacteria, can occur through various mechanisms catalyzed by polyketide synthases. nih.govresearchgate.netresearchgate.net One proposed model for the formation of a γ-dihydropyrone scaffold, as seen in related myxobacterial compounds like sorangipyranone, involves a polyketide synthase assembly line that utilizes malonyl-CoA-derived building blocks. nih.gov While the specific steps for this compound's dihydropyrone are not fully detailed in the search results, related dihydropyrones from myxobacteria are formed through processes involving the PKS machinery, which dictates the assembly and cyclization of the polyketide chain. nih.govresearchgate.netresearchgate.net These mechanisms often involve specific ketosynthase (KS) domains or other enzymatic activities within the PKS modules that catalyze the necessary cyclization and modification reactions to yield the dihydropyrone ring. researchgate.netresearchgate.net
Chemical Synthesis Strategies for Ratjadon and Its Analogues
Total Synthesis Approaches
Total synthesis approaches for Ratjadon typically involve the construction of the molecule from simpler, readily available precursors through a series of carefully designed chemical transformations. smolecule.com
Asymmetric Synthesis Techniques
Asymmetric synthesis plays a vital role in the total synthesis of this compound due to the presence of multiple chiral centers in its structure. nih.gov Techniques are employed to control the formation of specific stereoisomers, ensuring the synthesis of the biologically active form of this compound. Asymmetric synthesis aims to introduce chirality into a molecule or to control the stereochemical outcome of a reaction. ox.ac.uk This can involve the use of chiral catalysts, chiral auxiliaries, or starting materials that are already chiral. ox.ac.ukrsc.orgnih.gov
Convergent Synthesis Methodologies
Convergent synthesis is a strategy where several molecular fragments are synthesized independently and then coupled together in the later stages of the synthesis. nih.govfu-berlin.de This approach is particularly advantageous for complex molecules like this compound as it reduces the number of linear steps and allows for more efficient assembly of the final product. smolecule.comfu-berlin.detib.eu A convergent synthesis of (-)-ratjadone has been achieved, confirming its assigned stereochemistry. nih.gov One reported total synthesis of (+)-Ratjadone is highly convergent, involving the synthesis of three fragments (A, B, and C) and their subsequent coupling. smolecule.comfu-berlin.detib.eu This approach allows for the rapid assembly of this compound and its derivatives. smolecule.com
Fragment-Based Synthesis Strategies
Fragment-based synthesis is closely related to convergent synthesis and involves the design and synthesis of key structural fragments of the target molecule. nih.govfu-berlin.de These fragments are then coupled together to construct the complete carbon skeleton of this compound. smolecule.comfu-berlin.de The total synthesis of Ratjadone has been achieved from three fragments. smolecule.comfu-berlin.detib.eu This strategy facilitates the exploration of different coupling reactions and allows for the potential synthesis of various analogues by modifying individual fragments. smolecule.com
Stereochemical Control in Synthesis
Controlling the stereochemistry at each chiral center is paramount in this compound synthesis to obtain the desired stereoisomer with the correct biological activity. nih.govfu-berlin.detib.eu This involves the careful selection of reactions and reagents that promote the formation of specific stereoisomers. Methods for stereochemical control include the use of chiral catalysts, asymmetric induction from existing chiral centers, and controlling reaction conditions to favor specific transition states. ox.ac.ukwhiterose.ac.uknih.govrsc.org Achieving high diastereoselectivity and enantioselectivity is critical for the efficient synthesis of this compound. ox.ac.uknih.gov
Synthetic Methodological Advancements
Advancements in synthetic methodology have been instrumental in developing efficient routes to this compound. jst.go.jpfu-berlin.detib.eutib.eu
Key Reaction Steps (e.g., Aldol Reactions, Wittig Olefination)
Several key reaction steps are commonly employed in the synthesis of complex polyketides like this compound. Aldol reactions are fundamental carbon-carbon bond forming reactions that are widely used in the synthesis of molecules containing beta-hydroxy carbonyl moieties or enones. libretexts.orgnumberanalytics.com They are particularly useful for setting stereocenters adjacent to carbonyl groups. numberanalytics.comrsc.org Wittig olefination is a powerful method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides. mnstate.edu This reaction is valuable for constructing carbon-carbon double bonds with defined stereochemistry, which are present in the structure of this compound. fu-berlin.demnstate.edu The coupling of fragments in the total synthesis of Ratjadone has involved a Wittig olefination. fu-berlin.de Other important reactions in this compound synthesis may include Heck reactions, cyclizations, and functional group interconversions. fu-berlin.de
Table 1: Key Reactions in this compound Synthesis
| Reaction Type | Description | Role in this compound Synthesis |
| Aldol Reaction | Forms C-C bond between two carbonyl compounds, often creating β-hydroxy carbonyls. | Used for constructing carbon chains and setting stereocenters. libretexts.orgnumberanalytics.comrsc.org |
| Wittig Olefination | Forms C=C double bond from a carbonyl compound and a phosphorus ylide. | Used for constructing specific double bonds in the this compound structure. fu-berlin.demnstate.edu |
| Heck Reaction | Palladium-catalyzed cross-coupling of a vinyl or aryl halide with an alkene. | Used in some total synthesis strategies for fragment coupling. fu-berlin.de |
Improved Synthesis Pathways
| Synthesis Strategy | Linear Steps | Overall Yield | Key Feature |
| Convergent Total | 17 | 7.5% | Assembly from 3 fragments in 5 steps |
This convergent synthesis not only provides a more efficient route to this compound but also facilitates the rapid assembly of various this compound derivatives. google.com Another formal synthesis approach has utilized Prins cyclization for the creation of oxygen-containing heterocyclic units present in the this compound structure. bmmj.org
Derivatization and Chemical Modification of this compound
The chemical reactivity of this compound is characteristic of polyketides, allowing it to undergo various transformations. google.com Derivatization and chemical modification of this compound are pursued to explore structure-activity relationships and potentially generate compounds with altered or improved properties.
Functional Group Modifications
Functional group modifications are integral to both the total synthesis of this compound and the creation of its derivatives. The complex structure of this compound contains various functional groups that can be selectively manipulated. google.comsmolecule.com Typical reactions that this compound can undergo include esterification with alcohols, which can alter its solubility and bioactivity. google.com Reduction reactions can yield derivatives with modified functional groups, potentially enhancing its properties. google.com Hydrolysis is another possible transformation, leading to the formation of carboxylic acids, which could influence the compound's pharmacokinetic profile. google.com These modifications allow for fine-tuning the chemical properties of the this compound scaffold.
Creation of Structural Analogues
The creation of structural analogues is a key aspect of research into this compound, enabling the identification of biologically active substructures and the exploration of diverse chemical space. google.comnih.gov The convergent total synthesis strategy is particularly valuable in this regard, allowing for the rapid assembly of various derivatives by modifying the building blocks. google.com Formal synthesis approaches, such as those employing Prins cyclization, also provide avenues for accessing this compound analogues. bmmj.org Research has shown that even a simple α,β-unsaturated lactone analog with a truncated polyketide chain can retain most of the biological activity of this compound. This finding highlights that modifications to the this compound structure can lead to analogues that maintain desired biological effects, providing valuable insights for further chemical synthesis and biological evaluation.
Molecular Mechanisms of Action of Ratjadon
Inhibition of CRM1/Exportin1-Mediated Nuclear Export
Ratjadon inhibits the nuclear export pathway mediated by CRM1/Exportin1. This mechanism is similar to that of other natural product CRM1 inhibitors like Leptomycin B (LMB). nih.govnih.govmdpi.comnih.gov The inhibition by this compound is specific to the Rev/CRM1-mediated nuclear export pathway. nih.govresearchgate.netmdpi.com
This compound exerts its inhibitory effect by directly binding to the CRM1 protein. nih.govmdpi.comnih.govresearchgate.net This interaction is crucial for its ability to block nuclear export. Studies have demonstrated that Ratjadone A binds to CRM1 but not to the HIV Rev protein, indicating a direct interaction with the export receptor itself. nih.govresearchgate.net Structural analysis has revealed that Ratjadone A binds to the nuclear export signal (NES)-binding pocket of CRM1. mdpi.comresearchgate.net
A key aspect of this compound's mechanism is its ability to interfere with the formation of the ternary nuclear export complex, which consists of CRM1, the cargo protein containing a leucine-rich nuclear export signal (NES), and the RanGTP cofactor. nih.gov Specifically, Ratjadone A has been shown to interfere with the formation of the CRM1-Rev-NES complex. nih.govresearchgate.net This interference prevents the proper assembly of the export complex, thereby trapping the cargo proteins, such as the HIV Rev protein, within the nucleus. nih.govresearchgate.netfrontiersin.org
Similar to other potent CRM1 inhibitors like LMB and Selective Inhibitors of Nuclear Export (SINEs), this compound is understood to bind covalently to a specific cysteine residue within the cargo-binding cleft of XPO1 (CRM1). nih.govnih.govresearchgate.netkaryopharm.comoncotarget.commdpi.comspandidos-publications.com This critical residue is Cysteine 528 (Cys528) in human XPO1. nih.govnih.govkaryopharm.comoncotarget.commdpi.com The covalent modification of Cys528 by this compound is a key event that locks CRM1 in an inactive conformation, preventing it from binding to its cargo proteins and mediating their export to the cytoplasm. nih.govkaryopharm.comoncotarget.commdpi.com Alkylation of Cys528 of CRM1 is a determinant of this compound sensitivity and prevents the nuclear export of CRM1 cargo proteins. nih.gov
Interference with CRM1-Cargo Complex Formation (e.g., CRM1-Rev-NES)
Effects on Cellular Processes
The inhibition of CRM1-mediated nuclear export by this compound leads to significant alterations in various cellular processes due to the altered localization of numerous proteins that shuttle between the nucleus and the cytoplasm.
One notable effect of this compound treatment is the induction of cell cycle arrest. nih.govresearchgate.nettib.euresearchgate.net Research has shown that Ratjadone can induce a G1 phase arrest in mammalian cell lines. researchgate.nettib.eu This arrest prevents cells from progressing from the G1 phase to the S phase of the cell cycle, inhibiting cell proliferation. researchgate.net This G1 arrest is likely a consequence of the nuclear accumulation of tumor suppressor proteins and cell cycle regulators that are normally exported by CRM1. nih.govmdpi.comnih.govnih.gov For instance, the nuclear retention of proteins like p21 and p27, which are involved in inhibiting cyclin-dependent kinases, can lead to a G1 arrest. nih.govdovepress.comrsc.org
Inhibition of Leucine-Rich Nuclear Export Signal (LR-NES) Protein Export
This compound functions as an inhibitor of nuclear export by targeting Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1) sigmaaldrich.cngoogle.comnih.gov. CRM1 is a key protein responsible for mediating the nuclear export of proteins and ribonucleoprotein complexes containing a Leucine-Rich Nuclear Export Signal (LR-NES) nih.govnih.govnih.govresearchgate.net. This compound inhibits this process by covalently binding to CRM1 sigmaaldrich.cngoogle.com. This binding interferes with the formation of the CRM1-Rev-NES complex, which is essential for the export of certain viral RNAs, such as those from HIV nih.govresearchgate.net. Research using techniques like the drug affinity responsive target stability (DARTS) assay has demonstrated that ratjadone A binds directly to CRM1 but not to the viral protein Rev nih.govresearchgate.net.
Comparison with Related Nuclear Export Inhibitors
This compound shares its mechanism of inhibiting CRM1-mediated nuclear export with other compounds, both natural and synthetic.
Leptomycin B (LMB) Analogies
Leptomycin B (LMB), a secondary metabolite from Streptomyces species, is a well-known and potent inhibitor of nuclear export that also targets CRM1 nih.govwikipedia.orgnih.govnih.govnbs-bio.com. This compound A and LMB share structural similarities and a similar mode of action in blocking the CRM1-mediated nuclear export pathway nih.govnih.govresearchgate.net. Both compounds interact with the NES-binding pocket of CRM1 nih.gov. Studies have shown that ratjadone A inhibits HIV infection in vitro with a higher intrinsic potency than LMB nih.gov. Differences in activity between ratjadone A and LMB could be attributed to structural variations, such as changes at carbon C8 and differences in the size and polarity of a specific "tale" region in their structures nih.gov.
Structural and Mechanistic Similarities with Other Natural and Synthetic Inhibitors
Besides Leptomycin B, this compound shares structural features with other potent CRM1 inhibitors of a similar structural type, including Anguinomycin A and Callystatin A biolinks.co.jpresearchgate.netepo.org. These natural compounds often possess an α,β-unsaturated δ-lactone ring, a common feature among several CRM1 inhibitors nih.gov. The structural analysis of how LMB, Anguinomycin A, and Ratjadone A bind to the NES-binding pocket of CRM1 has provided insights into their inhibitory mechanisms nih.gov. The identification of these natural inhibitors has also paved the way for the development of synthetic CRM1 inhibitors, such as the Selective Inhibitors of Nuclear Export (SINEs), which aim to maintain high potency while improving tolerability nih.govresearchgate.net.
Unelucidated Aspects of this compound's Mechanism (e.g., Fungal Cell Disruption)
While the inhibition of CRM1-mediated nuclear export is a well-established mechanism of this compound, particularly ratjadone A, some aspects of its biological activity, such as its antifungal effects, may involve additional or related mechanisms that are not yet fully elucidated wjpls.org. This compound was initially identified for its potent antifungal activity against various fungal pathogens wjpls.orgsmolecule.com. It has been observed to cause striking changes in yeast morphology, leading to cell elongation and sometimes branching resembling fungal mycelium wjpls.org. The cytotoxicity of this compound against fungal cells is noted as very high wjpls.org. While the disruption of nuclear export likely contributes to these effects by interfering with essential cellular processes in fungi, the specific details of how this leads to the observed morphological changes and high cytotoxicity in fungal cells may involve uncharacterized pathways or targets beyond CRM1 inhibition alone. Research indicates that this compound has shown effectiveness against resistant fungal strains, suggesting potential unique interactions within fungal cells smolecule.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 10501910 |
| Leptomycin B | 6917907 |
| Anguinomycin A | |
| Callystatin A | |
| Rev | |
| CRM1 (Exportin 1) |
The primary mechanism through which this compound exerts its biological effects is by interfering with cellular transport processes, specifically the inhibition of nuclear export.
Inhibition of Leucine-Rich Nuclear Export Signal (LR-NES) Protein Export
This compound acts as an inhibitor of nuclear export by targeting Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1) sigmaaldrich.cngoogle.comnih.gov. CRM1 is a crucial protein responsible for the nuclear export of proteins and ribonucleoprotein complexes containing a Leucine-Rich Nuclear Export Signal (LR-NES) nih.govnih.govnih.govresearchgate.net. This compound inhibits this process through covalent binding to CRM1 sigmaaldrich.cngoogle.com. This binding disrupts the formation of the CRM1-Rev-NES complex, which is vital for the export of certain viral RNAs, such as those from HIV nih.govresearchgate.net. Studies utilizing techniques such as the drug affinity responsive target stability (DARTS) assay have demonstrated that ratjadone A specifically binds to CRM1 and not to the viral protein Rev nih.govresearchgate.net.
Comparison with Related Nuclear Export Inhibitors
This compound shares its mechanism of inhibiting CRM1-mediated nuclear export with other compounds, both naturally occurring and synthetic.
Leptomycin B (LMB) Analogies
Leptomycin B (LMB), a secondary metabolite produced by Streptomyces species, is a well-established and potent inhibitor of nuclear export that also targets CRM1 nih.govwikipedia.orgnih.govnih.govnbs-bio.com. This compound A and LMB exhibit structural similarities and a comparable mode of action in blocking the CRM1-mediated nuclear export pathway nih.govnih.govresearchgate.net. Both compounds interact within the NES-binding pocket of CRM1 nih.gov. Research indicates that ratjadone A inhibits HIV infection in vitro with higher intrinsic potency compared to LMB nih.gov. Structural differences between ratjadone A and LMB, such as variations at carbon C8 and in the size and polarity of a specific "tale" region, may account for the observed differences in their activities nih.gov.
Structural and Mechanistic Similarities with Other Natural and Synthetic Inhibitors
Beyond Leptomycin B, this compound displays structural resemblances to other potent CRM1 inhibitors of a similar structural class, including Anguinomycin A and Callystatin A biolinks.co.jpresearchgate.netepo.org. These natural compounds frequently contain an α,β-unsaturated δ-lactone ring, a characteristic feature found in several CRM1 inhibitors nih.gov. Structural analysis of the binding of LMB, Anguinomycin A, and Ratjadone A to the NES-binding pocket of CRM1 has provided insights into their inhibitory mechanisms nih.gov. The discovery of these natural inhibitors has also facilitated the development of synthetic CRM1 inhibitors, such as the Selective Inhibitors of Nuclear Export (SINEs), designed to maintain high potency while improving tolerability nih.govresearchgate.net.
Unelucidated Aspects of this compound's Mechanism (e.g., Fungal Cell Disruption)
While the inhibition of CRM1-mediated nuclear export is a confirmed mechanism of this compound, particularly ratjadone A, certain aspects of its biological activity, such as its antifungal effects, may involve additional or related mechanisms that are not yet fully understood wjpls.org. This compound was initially identified based on its potent antifungal activity against a variety of fungal pathogens wjpls.orgsmolecule.com. It has been observed to induce notable changes in yeast morphology, including cell elongation and sometimes branching reminiscent of fungal mycelium wjpls.org. The cytotoxicity of this compound against fungal cells is reported to be very high wjpls.org. Although the disruption of nuclear export likely contributes to these effects by interfering with essential cellular processes in fungi, the precise details of how this leads to the observed morphological alterations and significant cytotoxicity in fungal cells may involve uncharacterized pathways or targets in addition to CRM1 inhibition. Studies suggest that this compound is effective against resistant fungal strains, potentially indicating unique interactions within fungal cells smolecule.com.
Structure Activity Relationship Sar Studies of Ratjadon and Derivatives
Influence of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of many compounds, including natural products like Ratjadon numberanalytics.comijpras.com. The precise spatial orientation of functional groups can dictate how effectively a molecule interacts with its biological target.
The absolute stereochemical configuration at certain chiral centers within the this compound molecule is of significant importance for its biological potency. Studies involving stereoisomers of Ratjadone A have revealed that the absolute configurations at positions C5 and C10 are crucial for high antiproliferative activity researchgate.net. Alterations in the stereochemistry at these specific centers can lead to a significant reduction or complete loss of the desired biological effect.
Absolute Configuration at Specific Chiral Centers
Impact of Structural Modifications on Efficacy and Selectivity
Systematic modifications to the structure of this compound have been undertaken to explore the impact on its efficacy and selectivity tib.euresearchgate.netCurrent time information in Pune, IN.. These studies help in understanding which parts of the molecule can be altered without losing activity and which modifications might lead to improved properties or novel activities.
Analysis of simplified analogues, which are truncated or structurally less complex versions of this compound, provides insights into the minimal structural requirements for biological activity researchgate.nettib.eu. Studies with simplified analogues and stereoisomers of Ratjadone A have shown that while some simplification might be tolerated, key features like the absolute stereochemistry at C5 and C10 and the presence of the diene moieties are essential for high antiproliferative activity researchgate.net. In some cases, a derivative (R1) has been found to retain the same growth inhibiting activity as this compound, suggesting that certain parts of the molecule can be modified or simplified without complete loss of function tib.eu.
Rational design of this compound derivatives involves making specific structural changes based on the understanding gained from SAR studies to achieve desired improvements numberanalytics.comCurrent time information in Pune, IN.rsc.org. This approach has led to the synthesis and evaluation of novel derivatives, such as those functionalized at the C16 position researchgate.net. Biological evaluation of these aminoratjadones and oxo-analogues at the 16-position revealed that they possessed very high potencies against various cancer cell lines researchgate.net. For instance, 16R-aminoratjadone showed an IC50 of 260 pM against MCF-7 cells, and 19-oxoratjadone exhibited an IC50 of 100 pM against A-549 cells researchgate.net. These derivatives retained their nuclear export inhibitory activity by binding to CRM1, the biological target of Ratjadone A researchgate.net. The rational design process allows for the creation of compounds with potentially improved potency, altered selectivity, or enhanced pharmacological properties compared to the parent natural product.
Data Table: Potency of Select Ratjadone A Derivatives
| Compound | Modification Location | Biological Activity (Example Cell Line) | IC50 Value (Example) | Citation |
| Ratjadone A | - | Antiproliferative | - | researchgate.netresearchgate.net |
| 16R-aminoratjadone | C16 (amino) | Antiproliferative (MCF-7 cells) | 260 pM | researchgate.net |
| 19-oxoratjadone | C19 (oxo) | Antiproliferative (A-549 cells) | 100 pM | researchgate.net |
| Derivative R1 | - | Growth inhibiting | Similar to this compound | tib.eu |
Note: IC50 values are examples from specific studies and may vary depending on the cell line and experimental conditions.
6.4. Computational Approaches in SAR Analysis
Computational approaches play a significant role in understanding the structure-activity relationships of compounds like this compound and its derivatives by providing insights into their interactions with biological targets at a molecular level. These methods can complement experimental studies, helping to elucidate binding modes, predict binding affinities, and guide the design of novel analogs with improved activity or selectivity. Key computational techniques employed in SAR analysis include molecular docking and quantitative structure-activity relationship (QSAR) modeling.
Molecular docking is a widely used technique to predict the preferred orientation (binding pose) of a ligand when bound to a protein or other biological target and to estimate the strength of the interaction (binding affinity). By simulating the binding process, docking studies can identify key residues in the target protein that interact with specific parts of the ligand molecule, highlighting the structural features of the ligand that are important for binding. For compounds targeting enzymes like V-ATPase or proteins like CRM1, molecular docking can help visualize how this compound or its derivatives fit into the binding pocket and what types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) drive the binding event. nih.govresearchgate.netresearchgate.netnih.gov Studies on other V-ATPase inhibitors, such as archazolide A, have utilized molecular docking in combination with molecular dynamics simulations and biochemical experiments to determine ligand binding modes and guide the development of simplified analogs. Molecular docking can also be used to assess the binding affinity of ligands relative to functionalized nanocarriers in drug delivery contexts. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the structural and physicochemical properties of a set of compounds with their biological activities. researchgate.netmdpi.comfrontiersin.org QSAR models can be used to identify molecular descriptors that are statistically significant in determining the activity, providing insights into the structural requirements for potency. researchgate.netmdpi.comresearchgate.net By analyzing a series of this compound derivatives with known activities, QSAR models could potentially reveal which molecular features or properties (e.g., lipophilicity, electronic properties, steric bulk at specific positions) contribute most to their inhibitory effect. researchgate.netmdpi.com These models can then be used to predict the activity of new, untested derivatives in silico, prioritizing synthesis and experimental testing efforts. researchgate.netmdpi.comresearchgate.net The success of QSAR models for SAR analysis depends critically on the interpretability and type of descriptors used. researchgate.net
Computational approaches, including molecular docking and QSAR, contribute to understanding SAR by:
Predicting binding poses and key interactions with the target. nih.govresearchgate.netresearchgate.netnih.gov
Estimating binding affinities. nih.govresearchgate.netnih.govarxiv.orgchemrxiv.org
Identifying molecular features crucial for activity. researchgate.netmdpi.comfrontiersin.orgresearchgate.net
Guiding the design of new derivatives. researchgate.netmdpi.com
Prioritizing compounds for synthesis and testing. researchgate.netmdpi.comresearchgate.net
While specific detailed data tables from computational SAR studies solely focused on this compound were not extensively available in the provided snippets, the principles and applications of these methods as applied to similar compounds and targets (like V-ATPase and CRM1) illustrate their relevance to this compound SAR analysis. For instance, studies on other V-ATPase inhibitors demonstrate the use of molecular docking to understand binding modes and the impact of structural modifications. nih.govresearchgate.netresearchgate.net Similarly, QSAR studies on various compound sets highlight its utility in correlating structural features with biological outcomes. mdpi.comfrontiersin.orgresearchgate.netnih.gov
Below is an illustrative example of how computational docking data might be presented in SAR analysis, based on the principles described in the search results for related studies. This table is hypothetical but reflects the type of data generated in molecular docking studies.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Notes on Interactions (Hypothetical) |
| This compound A | -8.5 | ArgXXX, LeuYYY, PheZZZ | Hydrogen bonding, hydrophobic contacts |
| Derivative 1 | -7.2 | LeuYYY, PheZZZ, AlaWWW | Reduced hydrogen bonding |
| Derivative 2 | -9.1 | ArgXXX, LeuYYY, TyrVVV | Additional pi-stacking interaction |
Future computational SAR studies on this compound could involve more advanced techniques such as molecular dynamics simulations to study the stability of the protein-ligand complex over time or free energy calculations to obtain more accurate binding affinity predictions. nih.govarxiv.orgchemrxiv.org
Advanced Research Applications of Ratjadon
Utilization as a Biochemical Probe
Ratjadon serves as a significant biochemical probe for studying cellular pathways, particularly those involving the movement of molecules between the nucleus and the cytoplasm. nih.govgoogle.comspandidos-publications.comtib.eu
This compound is a potent inhibitor of nuclear export, making it a valuable tool for dissecting the mechanisms by which proteins and RNA molecules are transported out of the nucleus. nih.govgoogle.comspandidos-publications.comtib.eu Studies have shown that ratjadones inhibit the export of proteins containing leucine-rich nuclear export signals (LR-NES) in various cell lines. nih.gov This inhibition occurs at picomolar concentrations, highlighting the compound's potency in disrupting this fundamental cellular process. nih.gov By blocking nuclear export, ratjadone can induce the accumulation of essential proteins and RNAs within the nucleus, allowing researchers to study the consequences of such mislocalization and the specific pathways involved. spandidos-publications.com
A key aspect of this compound's function as a biochemical probe is its interaction with Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). nih.govresearchgate.netgoogle.comspandidos-publications.comtib.euuni-hannover.de CRM1 is a major nuclear export receptor responsible for the transport of a wide range of proteins and some RNA species from the nucleus to the cytoplasm. spandidos-publications.commdpi.com Research has demonstrated that ratjadones inhibit the formation of the nuclear export complex, which is composed of CRM1, RanGTP, and the cargo protein. nih.gov Furthermore, studies have shown that ratjadone C directly binds to CRM1. nih.gov Like Leptomycin B, another well-known nuclear export inhibitor, ratjadones appear to covalently bind to a cysteine residue (Cys528) in the reactive region of CRM1, thereby inhibiting cargo protein binding via LR-NES and blocking nuclear export. nih.govspandidos-publications.comresearchgate.net This specific interaction with CRM1 makes this compound an invaluable tool for investigating the structure, function, and regulation of this crucial nuclear export receptor. mdpi.com
Tool for Studying Nuclear Export Pathways
Development of Conjugates for Targeted Molecular Delivery
Ratjadone derivatives have been explored for their potential in targeted molecular delivery systems, particularly in the context of drug conjugates. mdpi.comgoogle.comjst.go.jpmolaid.com
The potent cytotoxic activity of ratjadone derivatives, coupled with their mechanism of nuclear export inhibition, makes them attractive payloads for extracellular-targeted drug conjugates (EDCs). nih.govjst.go.jpmolaid.com EDCs are designed to selectively deliver a cytotoxic agent to target cells, such as cancer cells, by linking the agent to a carrier molecule (e.g., an antibody or ligand) that binds to a specific receptor on the cell surface. nih.govpromega.ro Studies have successfully demonstrated the feasibility of using ratjadone derivatives as payloads in such conjugates. nih.govresearchgate.netrsc.org For instance, aminoratjadone derivatives have been conjugated to targeting moieties like folate and luteinizing hormone-releasing hormone (LHRH). nih.govresearchgate.netrsc.org These conjugates have shown potent antiproliferative activity and selective targeting of receptor-positive cell lines. nih.govresearchgate.netrsc.org
An example of research findings in this area includes the evaluation of folate-Ratjadone conjugates against cancer cell lines. A folate conjugate, FA-7-Val-Cit-pABA-16R-aminoratjadone, demonstrated an IC50 value of 34.3 nM against KB-3.1 cancer cells. nih.gov This highlights the potential of delivering ratjadone derivatives specifically to cells overexpressing the folate receptor. nih.gov
The nuclear export inhibition mediated by ratjadone represents a novel effector principle in the development of drug conjugates. nih.govjst.go.jpmolaid.com Unlike many conventional cytotoxic payloads that target DNA or tubulin, ratjadone's mechanism of action involves disrupting the vital process of nuclear transport. nih.govresearchgate.netrsc.org This distinct mode of action can be particularly valuable for addressing cancer phenotypes that are resistant to existing therapies. google.com By inhibiting CRM1, ratjadone derivatives in conjugates cause the nuclear accumulation of tumor suppressor proteins and growth regulatory proteins, ultimately leading to cell cycle arrest and apoptosis in cancer cells. spandidos-publications.com The successful incorporation of ratjadone derivatives into targeted conjugates validates nuclear export inhibition as a promising strategy for developing new generations of targeted therapies. nih.govresearchgate.netrsc.org
Extracellular-Targeted Drug Conjugates
Research in Agricultural Mycology
This compound was initially identified for its potent antifungal activity against various fungal pathogens. smolecule.comnih.gov This inherent property has led to research into its potential applications in agricultural mycology. smolecule.com Its effectiveness against important phytopathogenic fungi, particularly species of Oomycetes, at very low concentrations suggests its potential use in protecting crops from fungal diseases. nih.gov While the primary focus of recent research appears to be on its applications in cellular biology and targeted therapies, the initial discovery and characterization of this compound highlighted its antifungal properties, indicating a potential area for further investigation in agricultural settings to potentially reduce reliance on synthetic fungicides. smolecule.comnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Ratjadone | 10501910 |
| Ratjadone A | 10501910 |
| CRM1 (XPO1) | 26588 |
| Leptomycin B (LMB) | 441393 |
| Folate | 135398661 |
| LHRH | 90461 |
Potential for Crop Protection Against Fungal Pathogens
An antifungal activity, identified as this compound, was found in the culture broth of Sorangium cellulosum strain So ce360. nih.gov This metabolite exhibited a narrow antibiotic spectrum but effectively inhibited several significant phytopathogenic fungi, notably Oomycetes species, at low concentrations. nih.gov The potential for using such compounds in crop protection is underscored by the need for new fungicides to combat emerging resistance in crop pathogens. nih.gov
Studies on Fungal Resistance Mechanisms
While specific studies detailing fungal resistance mechanisms to this compound were not extensively found in the provided search results, research on antifungal resistance mechanisms in general highlights several common strategies employed by fungi. These include modifications to the drug target site, overexpression of efflux pumps that expel the drug from the cell, alterations in metabolic pathways, and the formation of biofilms which can reduce drug penetration. mdpi.comresearchgate.netresearchgate.net Understanding these broader mechanisms is crucial for anticipating potential resistance development to new antifungal agents like this compound and for developing strategies to mitigate it.
Exploration of Antiviral Research Modalities (e.g., Anti-HIV Activity)
Ratjadone A has shown potent inhibitory effects against HIV infection in in vitro studies. nih.govnih.gov Its anti-HIV activity occurs in a dose-dependent manner, with effective concentrations in the nanomolar range. nih.govnih.gov The inhibitory effect appears approximately 12 hours post-infection. nih.gov
Mechanistic Insights into Viral Replication Inhibition
Ratjadone A specifically targets the Rev/CRM1-mediated nuclear export pathway, which is crucial for the transport of unspliced and partially spliced HIV-1 mRNA from the nucleus to the cytoplasm. nih.govnih.gov This pathway is essential for viral replication. nih.gov By blocking CRM1 (Exportin1), a host protein that interacts with the HIV Rev protein, ratjadone A interferes with the formation of the CRM1-Rev-NES complex. nih.govnih.gov A drug affinity responsive target stability (DARTS) assay indicated that ratjadone A binds directly to CRM1 but not to the Rev protein. nih.govnih.gov Time-of-drug-addition experiments further corroborated that ratjadone A acts at the mRNA nuclear export step of the HIV replication cycle. nih.gov Studies using TZM-bl cells, which measure HIV Tat-regulated luciferase reporter gene expression, and MT-2 cells, where HIV p24 production was analyzed, confirmed the antiviral activity of ratjadone A by demonstrating significant inhibition of viral replication markers. nih.gov
Investigation of Selective Inhibition
While ratjadone A demonstrates strong anti-HIV activity, studies have indicated low selectivity due to associated toxic effects. nih.govnih.gov This low selectivity limits its immediate potential as a therapeutic drug. nih.govnih.gov However, the research suggests that further studies focusing on derivatives of ratjadones might help in overcoming these selectivity challenges in the future. nih.govnih.gov The concept of selective inhibition is important in drug development to ensure that a compound primarily targets the pathogen or disease mechanism with minimal impact on host cells or processes. nih.govrsc.org
Q & A
Q. What are the key considerations in designing a synthesis pathway for Ratjadone and its analogues?
A modular approach combining three fragments—tetrahydropyran (III), lactone (V), and a central terpene (IV)—is critical. Reverse synthetic analysis (Schema I) and stereochemical control via chiral aldehyde precursors (e.g., D-mannitol-derived aldehyde VI) ensure structural fidelity. Reaction optimization (e.g., α,β-unsaturated aldehyde coupling with silyloxydiene VII) is necessary to minimize side products .
Q. How can researchers validate the structural integrity of Ratjadone during multi-step synthesis?
Use tandem spectroscopic techniques:
Q. What in vitro assays are most suitable for preliminary evaluation of Ratjadone’s bioactivity?
Prioritize cell viability assays (e.g., MTT or ATP-based assays) across cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include negative controls (untreated cells) and positive controls (e.g., doxorubicin) to benchmark cytotoxicity. Dose-response curves should span 3–4 logarithmic concentrations .
Advanced Research Questions
Q. How can contradictory cytotoxicity data for Ratjadone analogues be resolved across studies?
Conduct a meta-analysis to identify confounding variables:
- Cell line heterogeneity : Compare genetic profiles (e.g., p53 status) and culture conditions (e.g., serum concentration).
- Compound purity : Re-analyze disputed analogues via HPLC-UV/ELSD to confirm >95% purity.
- Assay sensitivity : Standardize protocols (e.g., incubation time, readout method) across labs .
Q. What computational strategies enhance Structure-Activity Relationship (SAR) studies of Ratjadone derivatives?
Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities for nuclear export targets (e.g., CRM1) with quantitative SAR (QSAR) modeling. Use descriptors like LogP, polar surface area, and steric parameters. Validate predictions via synthesis and bioactivity testing of prioritized analogues .
Q. How should researchers address batch-to-batch variability in Ratjadone synthesis?
Implement Design of Experiments (DoE) to optimize critical parameters (e.g., temperature, catalyst loading). Use response surface methodology (RSM) to identify robust reaction conditions. Analytical quality control (e.g., in-process LC-MS monitoring) ensures reproducibility. Document deviations in electronic lab notebooks for traceability .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-dependent effects of Ratjadone?
Apply nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Calculate Hill slopes to assess cooperativity. For heterogeneous responses (e.g., bimodal curves), use mixed-effects models or cluster analysis to subgroup data .
Q. How can researchers differentiate off-target effects from mechanism-specific actions in Ratjadone studies?
Perform chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners. Validate findings via siRNA knockdown or CRISPR-Cas9 knockout of putative targets. Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to map pathway perturbations .
Ethical and Reporting Standards
Q. What documentation is essential for reproducible Ratjadone research?
Include detailed synthetic protocols (reagents, reaction times, purification steps), raw spectral data (NMR, HRMS), and statistical source files (e.g., .prism files). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo .
Q. How should researchers address peer review critiques about mechanistic ambiguity?
Revise by adding orthogonal assays (e.g., fluorescence polarization for target engagement, live-cell imaging for subcellular localization). Acknowledge limitations in the discussion and propose follow-up experiments (e.g., in vivo models) to address gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
